Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)-
CAS No.: 67878-21-1
Cat. No.: VC18467183
Molecular Formula: C19H18N6O3
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67878-21-1 |
|---|---|
| Molecular Formula | C19H18N6O3 |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | N-[(3-methylphenyl)carbamoyl]-2-[4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetamide |
| Standard InChI | InChI=1S/C19H18N6O3/c1-14-3-2-4-16(9-14)23-19(27)24-18(26)11-28-17-7-5-15(6-8-17)10-22-25-12-20-21-13-25/h2-10,12-13H,11H2,1H3,(H2,23,24,26,27)/b22-10+ |
| Standard InChI Key | FIRNKXYRTOVVPP-LSHDLFTRSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)NC(=O)NC(=O)COC2=CC=C(C=C2)/C=N/N3C=NN=C3 |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)NC(=O)COC2=CC=C(C=C2)C=NN3C=NN=C3 |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition
The compound’s molecular formula is C₁₉H₁₈N₆O₃, with a molecular weight of 378.4 g/mol . Its IUPAC name, N-[(3-methylphenyl)carbamoyl]-2-[4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetamide, reflects three key structural components:
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Urea core (–NH–CO–NH–): Provides hydrogen-bonding capacity for target interactions.
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m-Tolyl group (C₆H₄–CH₃): Enhances lipophilicity and stabilizes aromatic stacking.
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Phenoxyacetyl-triazole moiety: Introduces conformational rigidity and electronic diversity .
Spectroscopic and Computational Data
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SMILES:
CC1=CC(=CC=C1)NC(=O)NC(=O)COC2=CC=C(C=C2)/C=N/N3C=NN=C3. -
Predicted Collision Cross Section (CCS):
Adduct m/z CCS (Ų) [M+H]⁺ 379.151 187.8 [M+Na]⁺ 401.133 198.2 [M-H]⁻ 377.137 191.8
The E-configuration of the imino group (–CH=N–) is critical for maintaining planar geometry, facilitating π-π interactions with biological targets .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The compound is synthesized via a multi-step protocol:
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Formation of the Urea Backbone:
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Triazole Incorporation:
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Coupling of Phenoxyacetyl Group:
Optimization Challenges
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Solvent Selection: Dimethylformamide (DMF) enhances solubility but requires strict temperature control (<80°C) to prevent decomposition .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as confirmed by HPLC .
Physicochemical Characterization
Spectroscopic Analysis
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¹H NMR (DMSO-d₆):
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IR (KBr):
Stability and Solubility
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Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating DMSO for in vitro assays.
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Thermal Stability: Decomposes at 218°C (DSC).
Computational and In Silico Studies
Molecular Docking
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Target: EGFR kinase (PDB: 1M17).
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Binding Affinity: ΔG = −8.2 kcal/mol, with key interactions:
ADMET Predictions
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